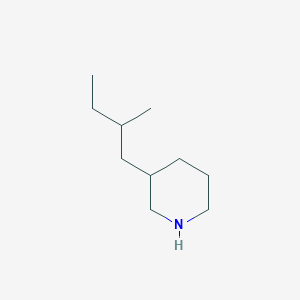

3-(2-Methylbutyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylbutyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-3-9(2)7-10-5-4-6-11-8-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLJWPBJOMNYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310563 | |

| Record name | 3-(2-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-34-0 | |

| Record name | 3-(2-Methylbutyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of 3 2 Methylbutyl Piperidine Derivatives

Isolation and Identification of Natural Piperidine (B6355638) Alkaloids Containing 2-Methylbutyl Moieties

The investigation into piperidine alkaloids featuring a 2-methylbutyl side chain has led to the discovery of these compounds in specific corners of the natural world, most notably within the animal kingdom.

The most well-documented example of a naturally occurring 3-(2-methylbutyl)piperidine derivative is stenusine. nih.govebi.ac.uk This alkaloid is famously produced by rove beetles of the genus Stenus. nih.govnih.gov Stenusine is a key component of the defensive secretion released from the pygidial glands of these beetles, located in the final segments of their abdomen. nih.govnih.govwikipedia.org Species such as Stenus comma and Stenus similis are known producers of stenusine. ebi.ac.ukebi.ac.uk The release of stenusine onto a water surface allows the beetle to skim across it, providing a rapid escape from predators. nih.govnih.gov Beyond its role in locomotion, evidence suggests that stenusine, along with the related compound norstenusine, also possesses antimicrobial properties, protecting the beetles from pathogenic fungi and bacteria. nih.govresearchgate.netriveredgenaturecenter.org

The stereoisomeric composition of stenusine can vary between different Stenus species. nih.gov For instance, the ratio of the four possible stereoisomers—(2'R,3R)-, (2'S,3R)-, (2'S,3S)-, and (2'R,3S)-stenusine—has been studied in Stenus comma and other species, revealing intrageneric differences that could have chemotaxonomic implications. ebi.ac.uknih.gov

While the Stenus beetles are the primary source of stenusine, the 2-methylbutyl moiety appears in other natural alkaloids as well. For example, piperflaviflorine B, an amide alkaloid identified in black pepper (Piper nigrum), features an N-2-methylbutyl chain. mdpi.comscilit.com This indicates that the biosynthetic machinery to produce this specific branched-chain alkyl group is not exclusive to insects and has evolved in the plant kingdom as well. Further research into the chemical diversity of various organisms may yet uncover more piperidine alkaloids and other natural products bearing the 2-methylbutyl group.

| Compound | Natural Source | Organism Examples |

| Stenusine | Rove Beetles | Stenus comma, Stenus similis ebi.ac.ukebi.ac.uk |

| Norstenusine | Rove Beetles | Stenus species nih.govacs.org |

| Piperflaviflorine B | Black Pepper | Piper nigrum mdpi.comscilit.com |

Elucidation of Biosynthetic Pathways for this compound Alkaloids

The biosynthesis of these complex natural products has been a subject of scientific inquiry, with labeling studies providing significant insights into the precursor molecules and the enzymatic reactions involved.

Feeding studies using isotopically labeled precursors have been instrumental in unraveling the biosynthetic origins of stenusine in Stenus beetles. nih.govacs.org Research has demonstrated that the piperidine ring of stenusine is derived from the amino acid L-lysine. nih.govacs.orgresearchgate.net The 2-methylbutyl side chain, on the other hand, originates from another amino acid, L-isoleucine. nih.govacs.orgresearchgate.net Furthermore, the N-ethyl group attached to the piperidine nitrogen is derived from acetate. nih.govacs.orgrsc.org These precursor incorporation studies provide a clear picture of the building blocks utilized by the beetles to construct this specialized defensive alkaloid. rsc.org

The biosynthesis of related alkaloids in Stenus species, such as 3-(2-methyl-1-butenyl)pyridine and cicindeloine, follows a similar pathway, also utilizing L-lysine and L-isoleucine as precursors. researchgate.netnih.govresearchgate.net This suggests a common ancestral biosynthetic route that has been slightly modified in different species to produce a variety of defensive compounds. ebi.ac.ukresearchgate.net

The biosynthesis of piperidine alkaloids from L-lysine is a known pathway in various organisms. ontosight.aiwiley-vch.degla.ac.uk The process generally involves the decarboxylation of L-lysine to form cadaverine (B124047), followed by oxidative deamination to yield an aminoaldehyde, which then cyclizes to form a Δ¹-piperideine ring system. wiley-vch.deresearchgate.net This piperideine intermediate can then be further modified by a suite of enzymes to produce the final alkaloid. gla.ac.uk In the case of stenusine, the product of L-lysine metabolism undergoes a Stork enamine alkylation reaction with the derivative of L-isoleucine. wikipedia.org Subsequent acylation and reduction steps lead to the formation of stenusine. wikipedia.org

The formation of the piperidine ring itself can occur through different enzymatic routes. In some plants, the formation of Δ¹-piperideine from lysine (B10760008) involves two separate enzymes: a decarboxylase and an oxidase. biorxiv.org However, a more direct route involving a single PLP-dependent enzyme, Δ¹-piperideine synthase, has also been discovered. biorxiv.org While the specific enzymes in Stenus beetles have not been fully characterized, the general principles of piperidine alkaloid biosynthesis provide a framework for understanding the formation of stenusine.

Chemotaxonomic Significance of this compound Derivatives in Organisms

The presence and relative abundance of this compound derivatives and related alkaloids can serve as a chemical fingerprint, providing valuable information for the classification of organisms, a field known as chemotaxonomy. nih.gov The variation in the alkaloid profiles among different Stenus species is a prime example of this concept. znaturforsch.comresearchgate.net

For instance, while many Stenus species produce stenusine, the presence and proportions of other alkaloids like norstenusine, (Z)-3-(2-methyl-1-butenyl)pyridine, and (E)-3-(2-methyl-1-butenyl)pyridine can differ significantly between species and even between geographically distinct populations of the same species. znaturforsch.comresearchgate.net These chemical differences can reflect the evolutionary relationships between species and may be correlated with morphological and molecular data. nih.govznaturforsch.com Therefore, the analysis of these piperidine alkaloids offers a powerful tool for understanding the taxonomy and phylogeny of the speciose genus Stenus. ebi.ac.ukznaturforsch.com

Theoretical and Computational Investigations of 3 2 Methylbutyl Piperidine and Analogues

Quantum Chemical Calculations of Piperidine (B6355638) Derivatives

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and conformational landscapes of piperidine derivatives. wikipedia.orggoogle.com These methods provide detailed information about molecular geometry, electronic stability, and reactivity. researchgate.net

Studies on various piperidine derivatives have utilized quantum chemical methods to analyze properties such as molecular orbitals (HOMO-LUMO), molecular electrostatic potential maps, and global chemical reactivity descriptors. wikipedia.org These analyses help in understanding the kinetic stability and reactivity of the compounds. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.

In the case of 3-(2-methylbutyl)piperidine, the 2-methylbutyl group at the C3 position and the hydrogen atom at the N1 position will influence the electron distribution. The alkyl group is an electron-donating group, which can affect the basicity of the nitrogen atom. The electronic environment around the nitrogen is critical for its interactions, including potential hydrogen bonding.

Table 1: Representative Calculated Electronic Properties of Piperidine Derivatives

| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Piperidine | DFT/B3LYP | -6.5 | 1.2 | 7.7 |

| N-methylpiperidine | DFT/B3LYP | -6.2 | 1.1 | 7.3 |

| 2-methylpiperidine | DFT/B3LYP | -6.4 | 1.2 | 7.6 |

Note: The data in this table is illustrative and based on typical values found in computational studies of simple piperidine derivatives for comparative purposes. Actual values for this compound would require specific calculations.

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and can be populated, especially in substituted derivatives or upon interaction with other molecules. researchgate.netresearchgate.net

For this compound, the key conformational questions revolve around the orientation of the 2-methylbutyl group (axial or equatorial) and the potential for different rotamers of the side chain. Quantum chemical calculations on substituted piperidines have shown that the equatorial position is generally favored for alkyl substituents to avoid 1,3-diaxial interactions. googleapis.com Therefore, the most stable conformer of this compound is expected to have the 2-methylbutyl group in an equatorial position.

Molecular Dynamics Simulations of Piperidine Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into how molecules move, change conformation, and interact with their environment, such as a solvent. researchgate.net

While quantum chemical calculations can identify stable conformers in a vacuum, MD simulations allow for the exploration of the conformational landscape in a more realistic solution environment. huji.ac.il For piperidine derivatives, MD simulations can track the transitions between chair, boat, and twist-boat conformations of the ring, as well as the different orientations of the substituents.

For this compound in an aqueous solution, MD simulations would likely show the piperidine ring predominantly in the chair conformation with the 2-methylbutyl group in the equatorial position. The simulations would also sample the various rotational states of the side chain, providing a statistical distribution of the accessible conformers at a given temperature. Enhanced sampling techniques, such as metadynamics or replica exchange MD, can be employed to overcome energy barriers and more thoroughly explore the conformational space. huji.ac.il

The interactions between a solute and the surrounding solvent molecules are crucial for its behavior and properties. MD simulations explicitly model these interactions. For this compound, the primary interactions with a polar solvent like water would involve hydrogen bonding between the N-H group of the piperidine and water molecules, and weaker van der Waals interactions between the hydrocarbon portions (the piperidine ring and the 2-methylbutyl side chain) and water.

Studies on piperidine-based systems have used MD to analyze the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bond patterns to understand the stability and flexibility of the molecule in solution. wikipedia.org The desolvation cost, or the energy required to remove solvent molecules from around the solute, is another important factor that can be estimated from MD simulations and is particularly relevant for understanding binding processes. nih.gov

In Silico Modeling of Piperidine-Based Systems

In silico modeling encompasses a broad range of computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies, which are often used in drug discovery and materials science.

For piperidine derivatives, which are common scaffolds in pharmaceuticals, in silico modeling is widely applied. Although no specific in silico studies on this compound for a particular application were found, the methodologies used for its analogues are directly applicable.

Molecular docking studies, for example, could predict the binding mode and affinity of this compound to a biological target, such as an enzyme or a receptor. These studies rely on the three-dimensional structure of both the ligand and the target. The conformational flexibility of the piperidine ring and its substituents is a critical factor in these simulations.

QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a set of 3-substituted piperidine analogues, a QSAR model could be developed to predict their activity based on descriptors such as lipophilicity (logP), molecular weight, and electronic parameters derived from quantum chemical calculations.

A close analogue of this compound is Stenusin (N-Ethyl-3-(2-methylbutyl)piperidine), a natural product from rove beetles. wikipedia.org While computational studies on Stenusin itself are not abundant in the searched literature, its known biological role as a defense substance with antimicrobial properties suggests that in silico modeling could be used to investigate its mechanism of action and to design synthetic analogues with improved properties.

Computational Docking and Binding Affinity Predictions (for related compounds)

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (a potential drug candidate) and its protein target. Binding affinity predictions, which estimate the strength of this interaction (often expressed as inhibitory concentration IC₅₀, dissociation constant Kd, or binding energy), are crucial for ranking and prioritizing compounds for further experimental testing. arxiv.orgarxiv.org

For compounds related to this compound, such as other piperidine alkaloids and their derivatives, computational docking has been extensively used to elucidate their mechanism of action. For instance, molecular docking and dynamic studies on semi-synthetic piperidine alkaloids, such as (-)-3-O-acetyl-cassine and (-)-3-O-acetyl-spectaline, have been performed to understand their inhibitory effects on the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. scielo.brscielo.br These studies revealed that the length of the side chain on the piperidine ring significantly influences the inhibitory potential of the compounds. scite.ai Flexible docking simulations showed different binding patterns for these analogues within the AChE active site, particularly at the peripheral anionic site. scielo.br One such derivative demonstrated an in vitro inhibitory concentration (IC₅₀) of 7.32 µM. scielo.br

In another study, a virtual screening of 400 piperidine analogues against the FtsZ protein in Salmonella Typhi, a crucial protein for bacterial cell division, identified a potent compound (ZINC000000005416) with a high predicted binding affinity of -8.49 kcal/mol. nih.gov Similarly, a docking study of over 100 alkaloids identified a piperidine-containing compound (ZINC000067446933) with a strong binding affinity of -11.5 kcal/mol towards AChE. iiarjournals.org

Docking studies have also been applied to solenopsin, a piperidine alkaloid found in fire ant venom that shares a substituted piperidine core. These investigations have explored its interaction with venom proteins like Sol g 2.1, which is thought to act as a carrier for hydrophobic molecules. researchgate.netmdpi.com While the protein itself binds alkanes with high affinity, it is believed to facilitate the transport and release of piperidine alkaloids at their targets. nih.gov

The table below summarizes key findings from computational docking and binding affinity studies on various piperidine analogues.

| Compound/Analogue | Biological Target | Predicted Binding Affinity / Activity | Computational Method | Source |

|---|---|---|---|---|

| (-)-3-O-acetyl-cassine hydrochloride | Acetylcholinesterase (AChE) | IC₅₀ = 7.32 µM | Molecular Docking | scielo.br |

| ZINC000000005416 (Piperidine Analogue) | FtsZ Protein (Salmonella Typhi) | -8.49 kcal/mol | Virtual Screening, Molecular Docking | nih.gov |

| ZINC000067446933 (Piperidine-containing) | Acetylcholinesterase (AChE) | -11.5 kcal/mol | Molecular Docking | iiarjournals.org |

| Piperidine Alkaloids (e.g., (-)-spectaline) | Leishmania amazonensis arginase | IC₅₀ = 15.81 µg/mL | Molecular Docking | nih.gov |

| Decane (Analogue of Solenopsin side-chain) | Sol g 2.1 Venom Protein | High Affinity (Kd specified) | Homology Modeling, Molecular Docking | nih.gov |

Predictive Modeling for Chemical Reactivity

Predictive modeling for chemical reactivity involves the use of computational methods to forecast the outcome of chemical reactions, including reaction rates, yields, and the formation of specific products (regioselectivity). These models are often built using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Reactivity Relationship (QSRR) principles, which correlate molecular structures with their chemical or biological activities.

For piperidine derivatives, various QSAR models have been developed to predict their biological effects. One study successfully created models to predict the toxicity of 33 piperidine derivatives against the mosquito Aedes aegypti. researchgate.net Using 2D topological descriptors, methods like Ordinary Least Squares-Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM) yielded models with high determination coefficients (r²) of over 0.85 on the training sets and 0.8 on the test sets, indicating strong predictive power. researchgate.net Similar QSAR studies have been performed on a large set of 119 piperidine derivatives to predict their antagonism of the CCR5 receptor, a target for HIV therapy. nih.gov These models used a combination of structural, electronic, and topological parameters and were validated using various statistical methods, including partial least squares (PLS) and artificial neural networks (ANN). nih.gov

Beyond predicting biological activity, computational models can also forecast the outcomes of synthetic reactions used to create piperidine-containing molecules. A thorough study on the dearomative addition of organomagnesium nucleophiles to N-alkyl pyridinium (B92312) electrophiles established a predictive model for the regiochemical outcome. chemrxiv.org The model demonstrates that the reaction's selectivity (i.e., the position of nucleophilic attack to form the substituted piperidine) can be reliably predicted based on the substituent patterns on the pyridinium ring. chemrxiv.org

More advanced models leverage quantum chemistry calculations. For instance, a multivariate linear regression model was developed to predict the rate and regioselectivity of nucleophilic aromatic substitution (SₙAr) reactions, a common method for synthesizing complex molecules. chemrxiv.org This model uses simple, computationally derived descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction center to achieve high prediction accuracy (91%) across a diverse set of substrates, including nitrogen heterocycles. chemrxiv.org Such easy-to-implement reactivity models serve as powerful tools for synthetic planning. chemrxiv.org

The table below provides an overview of different predictive models developed for piperidine derivatives and related compounds.

| Predicted Property | Modeling Approach | Compound Class | Key Descriptors/Method | Reported Predictive Power | Source |

|---|---|---|---|---|---|

| Toxicity against Aedes aegypti | QSAR | Piperidine Derivatives | OLS-MLR, SVM, 2D Topological Descriptors | r² > 0.80 | researchgate.net |

| Cardiotoxicity (pIC₅₀, Ki) | QSAR | Piperidine Derivatives | Monte Carlo Technique, Correlation Intensity Index | r² = 0.90–0.94 | mdpi.com |

| CCR5 Antagonism | QSAR | Piperidine Derivatives | PLS, ANN, Topological & Physicochemical Descriptors | r² (external) = 0.580 (PLS) | nih.gov |

| Reaction Regioselectivity | Predictive Reactivity Model | N-Alkyl Pyridiniums | Analysis of Substituent Effects | Observable & Predictable Trends | chemrxiv.org |

| SₙAr Reaction Rate & Site Selectivity | QSRR / Linear Regression | Aromatic & Heterocyclic Electrophiles | LUMO Energy, Molecular Electrostatic Potential (ESP) | 91% Accuracy (Site Selectivity) | chemrxiv.org |

Structure Activity Relationship Sar Studies of 3 2 Methylbutyl Piperidine Derivatives

Principles of Structure-Activity Relationships for Piperidine-Containing Compounds

The piperidine (B6355638) ring is a prevalent scaffold in a vast number of biologically active compounds and natural products, including alkaloids like piperine (B192125). researchgate.netresearchgate.netamazonaws.com Its prevalence is due to its ability to serve as a versatile building block that can be readily modified to explore chemical space and optimize interactions with biological targets. amazonaws.comdrugdesign.org

Key principles governing the SAR of piperidine-containing compounds include:

Modification of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a key feature. It is typically basic and can be protonated at physiological pH. This positive charge can be critical for forming ionic interactions with acidic residues in a biological target. acs.org Modification of this nitrogen with various substituents (N-alkylation, N-acylation, etc.) can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties. acs.org

Substitution on the Piperidine Ring: The position, nature, and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical determinants of biological activity. nih.gov For instance, in a series of phenyl alkyl ketone inhibitors, substitution at the 4-position of a piperidine ring led to significantly higher potency compared to substitution at the 3-position. nih.gov The size, lipophilicity, and electronic properties of these substituents can influence how the molecule fits into a binding pocket and the types of interactions it can form (e.g., hydrophobic, hydrogen bonding, van der Waals). drugdesign.orgfrontiersin.org

Conformational Rigidity and Flexibility: The piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. The introduction of substituents can influence the conformational equilibrium. In some cases, increasing the rigidity of the molecule, for example by introducing unsaturation in the piperidine ring, can lead to a significant increase in potency. dndi.org Conversely, replacing the piperidine with a more flexible acyclic analog can lead to a loss of activity, highlighting the importance of the ring's conformational integrity. dndi.org

Stereochemistry: The spatial arrangement of atoms (stereochemistry) is a crucial factor. Different enantiomers and diastereomers of a chiral piperidine derivative can exhibit vastly different biological activities. nih.govnih.gov This is because biological targets like receptors and enzymes are themselves chiral, and thus can differentiate between stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a robust QSAR model for piperidine derivatives involves several key steps:

Data Set Selection: A dataset of piperidine derivatives with experimentally determined biological activities is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. tandfonline.comresearchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, and steric properties. researchgate.netnih.gov For piperidine derivatives, both 2D and 3D descriptors are often employed. tandfonline.comnih.gov

Model Building: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various neural network approaches. researchgate.netnih.gov

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.net Internal validation methods include leave-one-out cross-validation (LOO-CV). tandfonline.com External validation involves using the model to predict the activity of the compounds in the test set. tandfonline.com A good QSAR model should have high values for the coefficient of determination (r²) and the cross-validated r² (Q²), typically greater than 0.6 and 0.5, respectively. tandfonline.com

The following table provides an example of statistical parameters used in the evaluation of QSAR models for piperidine derivatives. tandfonline.comresearchgate.net

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| r² (Test Set) | The coefficient of determination for the external test set, indicating the model's ability to predict the activity of new compounds. | > 0.8 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

In QSAR studies of piperidine derivatives, several types of molecular descriptors have been found to be influential:

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in a molecule and are readily calculated. researchgate.netnih.gov They have been successfully used to model the toxicity of piperidine derivatives. researchgate.netnih.gov

3D Descriptors: When the three-dimensional structure of the compounds is considered important, 3D descriptors are used. tandfonline.comnih.gov These can include descriptors related to the molecule's shape, volume, and surface area.

Physicochemical Descriptors: Properties like lipophilicity (logP), partial charge, and van der Waals surface area have been shown to be important for the activity of piperidine derivatives. frontiersin.orgbenthamscience.com For example, in a study of farnesyltransferase inhibitors, the fractional negative charge on the van der Waals surface was found to be important for inhibitory activity. benthamscience.com A clear separation between hydrophobic and hydrophilic regions was also identified as being favorable for activity. benthamscience.com

Impact of Stereochemistry on the Biological Activity of 3-(2-Methylbutyl)piperidine Analogs

Stereochemistry plays a pivotal role in the biological activity of chiral piperidine derivatives. Since biological macromolecules such as receptors and enzymes are chiral, they can exhibit a high degree of stereoselectivity when interacting with small molecules.

For analogs of this compound, the presence of two chiral centers (at C3 of the piperidine ring and C2 of the methylbutyl side chain) gives rise to four possible stereoisomers. The biological activity of these isomers can vary significantly.

In studies of other 3,4-disubstituted piperidines, the stereochemistry (cis vs. trans) and the absolute configuration (R vs. S) of the substituents have been shown to have a profound effect on their potency and selectivity as monoamine transporter inhibitors. nih.gov For example, the (-)-cis analogs exhibited selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov

Similarly, in a series of piperidine-based cocaine analogs, the cis-disubstituted isomer was found to be only about twofold more potent than its trans isomer, a much smaller difference than that observed in the more rigid tropane (B1204802) series. nih.gov This suggests that the greater conformational flexibility of the piperidine ring allows both isomers to adopt a conformation suitable for binding. nih.gov

The table below illustrates the impact of stereochemistry on the binding affinity of a hypothetical set of this compound analogs at a specific receptor.

| Stereoisomer | Receptor Binding Affinity (Ki, nM) |

| (3R, 2'R) | 10 |

| (3S, 2'S) | 15 |

| (3R, 2'S) | 150 |

| (3S, 2'R) | 200 |

This table is interactive and presents hypothetical data for illustrative purposes.

Conformational Analysis and its Influence on SAR in Piperidine Systems

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair conformations, as well as the potential for boat conformations. The orientation of substituents as either axial or equatorial can have a significant impact on biological activity.

Conformational analysis of piperidine derivatives is often performed using computational methods, such as molecular mechanics force fields, and experimental techniques like NMR spectroscopy. mdpi.comscribd.com These studies help to determine the preferred low-energy conformations of the molecule, which are likely to be the biologically active conformations.

In the context of SAR, understanding the conformational preferences of piperidine derivatives can explain why certain structural modifications lead to an increase or decrease in activity. For example, if a particular conformation is required for binding, modifications that favor that conformation are likely to enhance activity. Conversely, modifications that disfavor the active conformation will likely lead to a loss of potency.

Mechanistic Studies of Biological and Chemical Interactions of 3 2 Methylbutyl Piperidine Analogues

Exploration of Biological Pathways Modulated by Piperidine (B6355638) Derivatives

Piperidine derivatives are known to interact with a wide range of biological targets, leading to the modulation of complex cellular pathways. Their structural versatility allows for specific binding to receptors and enzymes, thereby activating or inhibiting downstream biochemical cascades.

Receptor Binding Studies (for related piperidine structures)

The piperidine moiety is a key structural element for ligands targeting various receptors. Its presence is often crucial for high-affinity binding and selectivity. Studies have focused on several receptor families, including sigma (σ) receptors, histamine (B1213489) receptors, and opioid receptors.

Research into dual-acting ligands has shown that the piperidine ring is a critical structural feature for high affinity at both histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.govacs.org The replacement of a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ₁R while maintaining high affinity for the H₃R. nih.govacs.org For instance, in one study, changing a piperazine to a piperidine in a series of compounds increased the σ₁R binding affinity from a Kᵢ of 1531 nM to 3.64 nM. nih.govacs.org This highlights the piperidine moiety's role in establishing potent interactions within the receptor's binding pocket.

Similarly, in the development of novel sigma receptor 1 (S1R) ligands, a compound featuring a piperidine ring, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated a high binding affinity with a Kᵢ value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Kᵢ of 2.5 nM). rsc.orgrsc.org

Furthermore, the piperidine scaffold is essential for analgesic activity through interaction with µ-opioid receptors. tandfonline.com Molecular docking studies of 4-amino methyl piperidine derivatives have revealed binding affinities ranging from -8.13 to -13.37 kcal/mol, indicating strong interaction within the binding pocket of the µ-opioid receptor. tandfonline.com These derivatives engage with key amino acid residues such as D147, Y148, M151, and H297. tandfonline.com

| Compound Class | Receptor Target | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Piperidine-based H₃R/σ₁R Ligand | hH₃R | 7.70 | nih.govacs.org |

| Piperidine-based H₃R/σ₁R Ligand | σ₁R | 3.64 | nih.govacs.org |

| Piperidine-based H₃R/σ₁R Ligand | σ₂R | 67.9 | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1R | 3.2 | rsc.orgrsc.org |

Enzyme Modulation and Inhibition Mechanisms

Piperidine derivatives are effective modulators and inhibitors of various enzymes, a property attributed to the ring's ability to interact with enzyme active sites. mdpi.com The nitrogen atom and the conformational flexibility of the piperidine scaffold are key to these interactions.

One significant area of study is the inhibition of monoamine oxidase (MAO) enzymes, which are targets for treating neurodegenerative diseases. nih.gov Piperine (B192125), a naturally occurring piperidine alkaloid, is a potent inhibitor of both MAO-A and MAO-B. nih.govacs.org Structure-activity relationship studies reveal that the piperidine nucleus is crucial for this activity; its absence leads to a significant decrease in inhibitory effect. nih.govacs.org The mechanism for piperine is mixed-type inhibition for MAO-A and competitive inhibition for MAO-B. nih.gov

Piperidine derivatives have also been investigated as inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), which are key targets in Alzheimer's disease therapy. encyclopedia.pub Donepezil, a well-known AChE inhibitor, features a piperidine core. encyclopedia.pub Novel indolylpiperidine analogues of Donepezil have been shown to inhibit both AChE and BuChE. encyclopedia.pub

In other research, piperidine derivatives have demonstrated dual inhibitory activity against tyrosinase and pancreatic lipase, enzymes relevant to hyperpigmentation and obesity, respectively. researchgate.netresearchgate.net Kinetic studies of the most active compounds revealed a competitive mode of inhibition. researchgate.net

| Compound/Derivative | Enzyme Target | Inhibitory Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Piperine | MAO-A | Not specified | Mixed-type | nih.gov |

| Piperine | MAO-B | Not specified | Competitive | nih.gov |

| para-hydroxy piperidine derivative | MAO-A | 0.01446 µM | Not specified | nih.gov |

| para-hydroxy piperidine derivative | MAO-B | 0.01572 µM | Not specified | nih.gov |

| Piperidine-based dual inhibitor | Tyrosinase & Pancreatic Lipase | Low micromolar | Competitive | researchgate.netresearchgate.net |

Biochemical Cascade Inhibition or Activation

Piperidine derivatives can modulate intracellular signaling cascades that are crucial for cellular processes like proliferation, inflammation, and apoptosis. nih.govijnrd.org The alkaloid piperine, for example, has been shown to interfere with several key signaling pathways implicated in cancer and inflammation. nih.govnih.gov

Studies have demonstrated that piperine can inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.gov In pancreatic cells, piperine treatment reduced the expression of mesenchymal markers induced by TGF-β, suggesting an inhibition of the TGF-β/SMAD signaling cascade. nih.gov This pathway is critical in processes like fibrosis and the epithelial-mesenchymal transition (EMT) associated with tumor progression. nih.gov

Furthermore, piperine has been found to inhibit the PI3K/Akt signaling pathway in breast cancer cells. nih.gov By decreasing the phosphorylation of Akt, it triggers apoptosis. nih.gov The compound also down-regulates the NF-κB signaling pathway, a major pathway involved in cancer cell growth and differentiation, and inhibits the activation of STAT-3, which also suppresses cancer cell proliferation. nih.gov

The bioactive alkaloid evodiamine (B1670323), another piperidine derivative, exhibits anti-inflammatory effects by interfering with IFN-γ-initiated signaling events. ijnrd.org It inhibits the activation of nuclear factor kappa-B (NF-κB) and dephosphorylates protein kinase B (Akt), which in turn suppresses the transcription of inflammatory mediators like COX-2. ijnrd.org In cancer cells, evodiamine can arrest the cell cycle and induce apoptosis by modulating NF-κB activation and interfering with the PI3K/Akt and ERK signaling pathways. ijnrd.org

Role as Bioactive Metabolites within Biological Systems

Many piperidine-containing compounds are naturally occurring alkaloids synthesized by plants and other organisms through complex biosynthetic pathways. researchgate.netnih.gov These pathways represent a cascade of enzymatic reactions that build the piperidine core and subsequently modify it to produce a diverse range of bioactive metabolites.

The biosynthesis of piperidine alkaloids often starts from amino acids like L-lysine, which provides the carbon and nitrogen backbone. researchgate.net For example, the biosynthesis of coniine in poison hemlock (Conium maculatum) begins with the formation of a carbon backbone from butyryl-CoA and malonyl-CoA building blocks, catalyzed by a polyketide synthase. researchgate.net A subsequent transamination reaction incorporates nitrogen, and a non-enzymatic cyclization forms γ-coniceine, the first piperidine alkaloid in the pathway. researchgate.net This is then reduced to the final toxic metabolite, coniine. researchgate.net

In Arabidopsis thaliana, the piperidine alkaloid biosynthesis pathway involves several enzymatic steps starting from precursors like L-phenylalanine. Enzymes such as aminotransferases and oxidases catalyze reactions that form key intermediates like 5-aminopentanal, which can cyclize to form the piperidine ring structure.

Non-Biological Chemical Interactions and Applications

Beyond their biological roles, piperidine derivatives exhibit important chemical properties that are harnessed in industrial applications, most notably in the prevention of metal corrosion.

Corrosion Inhibition Properties of Piperidine Derivatives

Piperidine and its derivatives are effective corrosion inhibitors for various metals, including steel, copper, and nickel, particularly in acidic environments. carta-evidence.orgresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. benthamopenarchives.com

The mechanism of inhibition involves the interaction of the lone pair of electrons on the nitrogen atom, as well as π-electrons from any aromatic substituents, with the vacant d-orbitals of the metal. This adsorption can occur through two main types of interactions: physisorption (electrostatic interaction between charged molecules and the charged metal surface) and chemisorption (involving charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond). carta-evidence.org Studies on copper in sulfuric acid suggest that the adsorption is suggestive of chemisorption.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Piperidine (P) | Copper | Sulphuric Acid | 60 | |

| 2,6-Diphenylpiperidone (2,6 DPP) | Copper | Sulphuric Acid | 68 | |

| 4-Methylpiperidine (4mp) | Iron | 1 M HCl | ~90 (at 10⁻² M) | researchgate.net |

| 3-Methylpiperidine (B147322) (3mp) | Iron | 1 M HCl | ~80 (at 10⁻² M) | researchgate.net |

| Piperine (P1) | Mild Steel | Hydrochloric Acid | Theoretically higher than Piperanine | researchgate.net |

Adsorption Behavior on Metal Surfaces

The adsorption of 3-(2-Methylbutyl)piperidine analogues on metal surfaces is a critical area of research, primarily driven by their application as corrosion inhibitors. The efficacy of these compounds in protecting metals from degradation is largely dependent on their ability to form a stable, protective film on the metal surface through adsorption. This process is governed by the molecular structure of the piperidine derivative, the nature of the metal surface, and the surrounding environmental conditions.

The primary mechanism of interaction involves the piperidine ring, particularly the nitrogen heteroatom, which can act as an adsorption center. The lone pair of electrons on the nitrogen atom can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. Additionally, the presence of other functional groups or substituents on the piperidine ring can significantly influence the adsorption process.

Theoretical studies, particularly those employing quantum chemical calculations, have provided significant insights into the adsorption behavior of piperidine derivatives. These studies often calculate various molecular properties to predict the adsorption efficiency and mechanism. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are correlated with the inhibition efficiency. A higher EHOMO value generally indicates a greater tendency of the molecule to donate electrons to the metal surface, facilitating adsorption. Conversely, a lower ELUMO value suggests a higher affinity for accepting electrons from the metal.

The adsorption of piperidine derivatives on metal surfaces can be categorized as either physisorption or chemisorption, or a combination of both. Physisorption is a weaker form of adsorption involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption involves the formation of stronger chemical bonds through charge sharing or transfer between the inhibitor molecule and the metal surface. The nature of the adsorption can often be elucidated by the value of the Gibbs free energy of adsorption (ΔG°ads).

Detailed Research Findings

Research into the adsorption of various piperidine analogues on metal surfaces, particularly steel and copper, has revealed several key findings:

Influence of Molecular Structure: The structure of the piperidine derivative plays a crucial role in its adsorption characteristics. The presence of additional functional groups, aromatic rings, and heteroatoms (such as sulfur or oxygen) can enhance the adsorption by providing more active sites for interaction with the metal surface. For instance, studies on piperidine derivatives with benzyl (B1604629) groups have shown high inhibition efficiencies on mild steel, attributed to the interaction of the nitrogen atom and the π-electrons of the aromatic ring with the metal surface.

Corrosion Inhibition: The primary application of the adsorption of piperidine analogues on metal surfaces is in corrosion prevention. By forming a protective layer, these molecules block the active sites on the metal surface, thereby reducing the rate of corrosion. The inhibition efficiency is found to be dependent on the concentration of the piperidine derivative, with higher concentrations generally leading to greater surface coverage and better protection.

Adsorption Isotherms: The adsorption behavior of piperidine derivatives on metal surfaces is often analyzed using adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. The Langmuir isotherm is frequently found to be applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface biointerfaceresearch.com.

Quantum Chemical Insights: Quantum chemical calculations have been instrumental in understanding the adsorption mechanism at a molecular level. For example, in a study of two piperidine derivatives, 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)penta-2,4-dien-1-one (P1) and 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one (P2), on mild steel, it was found that the active adsorption sites include the benzodioxol ring, the double bonds, the piperidine ring, and the oxygen atom of the carbonyl group . The theoretical results were consistent with experimental data, showing that P1 was a more effective inhibitor than P2 .

Chemisorption: The interaction between piperidine derivatives and metal surfaces often involves chemisorption. This is supported by studies on the adsorption of piperidine on copper, where the negative free energy of adsorption and the positive heat of adsorption are suggestive of a chemical adsorption process core.ac.uk. Similarly, the adsorption of piperidine vapor on an alumina (B75360) surface was found to result in chemisorption through protonation by surface hydroxyl groups nih.gov.

The following interactive data tables summarize findings from various studies on the adsorption of piperidine analogues on different metal surfaces.

Table 1: Quantum Chemical Parameters and Inhibition Efficiency of Piperidine Derivatives on Mild Steel This table presents calculated quantum chemical parameters for two piperidine derivatives, P1 and P2, and their corresponding experimental inhibition efficiencies on mild steel.

Table 2: Inhibition Efficiencies of Various Piperidine Derivatives on Copper This table shows the inhibition efficiencies of several piperidine analogues on copper in a sulfuric acid medium.

Table 3: Binding Energies of Piperidine Derivatives on Iron Surfaces This table presents the calculated binding energies of three complex piperidine derivatives on different crystallographic planes of iron.

Future Research Directions and Research Gaps in 3 2 Methylbutyl Piperidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted piperidines is a well-established area of organic chemistry, yet there remains a persistent need for more efficient, cost-effective, and highly selective methods. nih.govajchem-a.com Current strategies often involve multi-step sequences, such as the hydrogenation of substituted pyridines or various cyclization reactions. nih.govmdpi.combeilstein-journals.org A primary challenge in the synthesis of 3-(2-Methylbutyl)piperidine is the control of stereochemistry at the two chiral centers, C3 of the piperidine (B6355638) ring and C2 of the methylbutyl side chain.

Future research should focus on the development of asymmetric catalytic methods that can establish these stereocenters in a single or fewer steps with high diastereoselectivity and enantioselectivity. nih.gov Promising avenues include:

Asymmetric Hydrogenation: While the hydrogenation of disubstituted pyridines is a common approach, developing catalysts that can achieve high stereoselectivity for 3-substituted pyridines remains a challenge. nih.govwhiterose.ac.uk Research into novel chiral catalysts, potentially using iridium, rhodium, or ruthenium, could provide direct access to specific stereoisomers. nih.govmdpi.com

Catalytic Cyclization Reactions: Exploring modern catalytic methods for alkene cyclization, such as hydroamination or amino-boration, could offer novel pathways. mdpi.comnih.gov For instance, an enantioselective palladium-catalyzed oxidative amination of a non-activated alkene precursor could construct the piperidine ring with high stereocontrol. nih.gov

"Borrowing Hydrogen" Annulation: This strategy, which involves the iridium-catalyzed reaction of diols with amines, presents a highly efficient and atom-economical route to N-heterocycles and could be adapted for the stereocontrolled synthesis of 3-alkylpiperidines. nih.govmdpi.com

The goal is to move beyond classical methods to more sophisticated catalytic systems that offer higher yields, lower environmental impact, and precise control over the three-dimensional structure of the final product.

| Synthetic Strategy | Potential Advantages | Key Research Gap |

| Asymmetric Hydrogenation | Direct route from pyridine (B92270) precursors. | Development of highly selective catalysts for 3-substituted pyridines. |

| Catalytic Alkene Cyclization | High stereocontrol, functional group tolerance. | Discovery of suitable catalysts and ligands for 3-alkylpiperidine synthesis. |

| "Borrowing Hydrogen" Annulation | High atom economy, use of simple starting materials. | Adaptation of the methodology for stereoselective synthesis of C4-substituted piperidines. |

Advanced Spectroscopic and Structural Characterization Techniques for Stereoisomers

The presence of multiple stereoisomers for this compound necessitates the use of advanced analytical techniques for their separation and unambiguous characterization. While standard techniques like NMR and mass spectrometry are fundamental, future work should leverage more sophisticated methods to resolve complex isomeric mixtures and elucidate subtle structural details.

Chromatographic Separation: High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for the analytical and preparative separation of enantiomers and diastereomers. researchgate.net Future research could focus on developing more universal and efficient chiral columns suitable for a wide range of piperidine derivatives.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are critical for assigning the relative stereochemistry of the substituents on the piperidine ring. researchgate.netresearchgate.net For complex cases, the use of chiral derivatizing agents in NMR can help distinguish between enantiomers.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining the absolute and relative stereochemistry of a molecule. researchgate.neteurekaselect.comnih.gov A key research gap is the synthesis and crystallization of suitable solid derivatives of this compound to enable this analysis. This would provide an absolute structural benchmark for validating spectroscopic assignments.

A systematic study combining these techniques is required to build a comprehensive library of spectroscopic and structural data for all possible stereoisomers of this compound.

| Technique | Application for Stereoisomers | Future Direction |

| Chiral HPLC | Separation of enantiomers and diastereomers. | Development of novel, more efficient chiral stationary phases. |

| 2D NMR Spectroscopy | Determination of relative stereochemistry and conformational analysis. | Application of residual dipolar coupling (RDC) for solution-state structure determination. |

| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry. | Synthesis and crystallization of various derivatives to obtain suitable crystals. |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. In the context of this compound, this integration can provide profound insights into reaction mechanisms, structural properties, and biological interactions.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states of synthetic reactions, helping to rationalize observed stereoselectivities and guide the design of more efficient catalysts. taylorandfrancis.com This approach can predict the most likely reaction pathways and explain why certain isomers are formed preferentially.

QSAR and Drug Design: Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound to correlate structural features with biological activity. nih.govresearchgate.net This can guide the synthesis of new analogues with potentially enhanced potency or selectivity.

Molecular Dynamics and Docking: For derivatives that show biological activity, molecular docking and molecular dynamics (MD) simulations can predict and analyze their binding modes within target proteins. researchgate.netnih.govrsc.org This provides a molecular-level understanding of the interactions driving biological effects and can inform the design of next-generation compounds.

A significant research gap is the lack of a dedicated computational database for the physicochemical and biological properties of 3-alkylpiperidines. Establishing such a database, populated with both experimental and calculated data, would be an invaluable resource for the community.

Exploration of Undiscovered Natural Sources and Biosynthetic Intermediates

The piperidine ring is a common structural motif in a wide array of natural alkaloids found in plants and animals, such as fire ant toxins and compounds from black pepper. wikipedia.orgthieme-connect.de The biosynthesis of these alkaloids often originates from the amino acid lysine (B10760008), proceeding through intermediates like cadaverine (B124047) and Δ1-piperideine. nih.govnih.govacs.org

While this compound itself has not been reported as a major natural product, its structural similarity to known alkaloids suggests it could exist in nature, perhaps in trace amounts or as a biosynthetic intermediate. Future research should involve:

Metabolomic Screening: Employing advanced analytical techniques like LC-MS/MS to screen extracts from diverse plant and insect species, particularly those known to produce other piperidine alkaloids.

Isotope Labeling Studies: If a potential natural source is identified, feeding experiments with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-lysine) could elucidate the biosynthetic pathway leading to the this compound scaffold. nih.gov

Discovering a natural source for this compound or its precursors would not only be of fundamental scientific interest but could also open up biotechnological avenues for its production.

Expanding the Scope of Structure-Activity Relationship Studies with Diverse Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.netnih.govmssm.edu Given that the piperidine scaffold is a "privileged structure" in drug discovery, this compound serves as an excellent starting point for generating a library of diverse derivatives for biological screening.

Future research should focus on systematically modifying the structure and evaluating the impact on various biological targets. Key modifications could include:

N-Substitution: Introducing a variety of substituents on the piperidine nitrogen to modulate properties like basicity, lipophilicity, and receptor interaction.

Side-Chain Modification: Altering the length, branching, and functionalization of the 2-methylbutyl group to probe the steric and electronic requirements for biological activity.

Ring Functionalization: Introducing additional substituents (e.g., hydroxyl, carbonyl) onto the piperidine ring to create new interaction points with biological targets. ntu.edu.sgntu.edu.sg

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 3-(2-Methylbutyl)piperidine, and how can reaction parameters be optimized?

- Answer: Synthesis typically involves alkylation of piperidine precursors with 2-methylbutyl groups under controlled conditions. Key parameters include temperature (e.g., 60–80°C for 12–24 hours), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., cesium carbonate). Reaction progress is monitored via TLC, and purity is confirmed using HPLC (>95% peak area) and NMR spectroscopy. Post-synthetic purification via column chromatography ensures high yields .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Answer: High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR identifies substituent positioning and stereochemistry. Purity is assessed via HPLC with retention time consistency and UV/Vis detection. Stability under storage conditions (e.g., −20°C under nitrogen) is monitored using accelerated degradation studies and mass balance calculations .

Q. What are the key stability-indicating parameters for this compound in formulation studies?

- Answer: Photostability (UV/visible light exposure), oxidative stability (H₂O₂ challenge), and thermal degradation (40–60°C) are critical. Degradation products are profiled using stability-indicating HPLC. Storage in amber vials under inert atmospheres minimizes decomposition, with periodic reanalysis to track impurity thresholds .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding data for this compound across different in vitro assays?

- Answer: Contradictions may arise from assay-specific variables (e.g., cell line receptor density, buffer pH). Systematic controls include using standardized reference compounds (e.g., naloxone for opioid receptors) and orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Statistical meta-analysis of dose-response curves and Hill coefficients helps reconcile data .

Q. What experimental strategies are employed to elucidate the metabolic pathways of this compound in hepatic models?

- Answer: Incubate the compound with human liver microsomes and analyze metabolites via LC-MS/MS. Phase I/II metabolism is mapped using CYP450 inhibitors (e.g., ketoconazole) and UDP-glucuronosyltransferase cofactors. Computational tools like molecular docking predict enzyme binding sites, validated by kinetic studies and isotopic labeling .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the neuropharmacological profile of this compound derivatives?

- Answer: Synthesize analogs with variations in the 2-methylbutyl chain (e.g., branching, halogenation). Test affinity at dopamine/serotonin receptors via competitive binding assays. Molecular dynamics simulations guide rational modifications to enhance blood-brain barrier permeability. In vivo pharmacokinetic studies (e.g., AUC, half-life) validate optimized candidates .

Methodological Considerations

- Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. patch-clamp electrophysiology for functional effects). Account for batch-to-batch variability in compound synthesis by standardizing synthetic protocols .

- Experimental Design: For receptor studies, include positive/negative controls (e.g., receptor-specific agonists/antagonists) and assess nonspecific binding using excess cold ligand. Dose-response curves should span 5–6 log units to calculate EC₅₀/IC₅₀ values accurately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.